7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide
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Overview
Description
7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide is a complex organic compound with a molecular formula of C₃₄H₂₅O₂P and a molecular weight of 496.53 g/mol This compound is notable for its unique structure, which includes a phosphindole core fused with benzo and naphtho rings, and substituted with hydroxy and o-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts such as rhodium complexes and ligands like P(2-MeOC₆H₄)₃ to achieve high chemoselectivity . The reaction conditions usually involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would likely involve optimization of the laboratory methods to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide involves its interaction with specific molecular targets. The hydroxy and o-tolyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to its targets. The phosphindole core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole: Lacks the oxide group, which may alter its reactivity and biological activity.
6,8-Di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole: Lacks both the hydroxy and oxide groups, resulting in different chemical properties.
7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-sulfide: Contains a sulfide group instead of an oxide, which may affect its chemical reactivity and biological interactions.
Uniqueness
7-Hydroxy-6,8-di-o-tolyl-7H-benzo[e]naphtho[2,1-b]phosphindole 7-oxide is unique due to its specific combination of functional groups and fused ring structure
Properties
Molecular Formula |
C34H25O2P |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
12-hydroxy-10,14-bis(2-methylphenyl)-12λ5-phosphapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene 12-oxide |
InChI |
InChI=1S/C34H25O2P/c1-21-11-3-7-15-25(21)29-19-23-13-5-9-17-27(23)31-32-28-18-10-6-14-24(28)20-30(26-16-8-4-12-22(26)2)34(32)37(35,36)33(29)31/h3-20H,1-2H3,(H,35,36) |
InChI Key |
VANAIVBENYQGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=CC=CC=C3C4=C2P(=O)(C5=C4C6=CC=CC=C6C=C5C7=CC=CC=C7C)O |
Origin of Product |
United States |
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